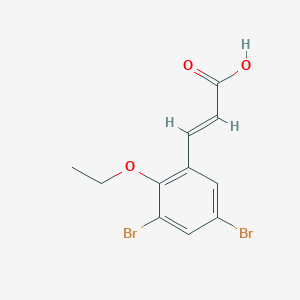
(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid, also known as DBE-PEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBE-PEA is a derivative of phenylpropenoic acid, which is a class of compounds that have been studied extensively for their biological activities.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
- X-Ray Crystallography and Spectroscopy : Compounds similar to (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid have been characterized using X-ray crystallography and spectroscopic methods. This includes investigation of their crystal structures and intermolecular interactions, contributing to understanding their molecular architecture and potential applications in material science (Venkatesan et al., 2016).
Molecular Interactions and Network Structures
- Hydrogen-Bonded Molecular Chains : Similar compounds form chains of rings via hydrogen bonds and weak intermolecular interactions, resulting in three-dimensional network structures. This knowledge is crucial for designing materials with specific properties (Yang et al., 2006).
Nonlinear Optical Properties
- Nonlinear Optical Activity : Compounds structurally related to (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid exhibit nonlinear optical activity, a property crucial for applications in photonics and optoelectronics (Venkatesan et al., 2016).
Crystal Packing and Molecular Interaction
- Crystal Packing Studies : Research on similar compounds has focused on understanding their crystal packing, emphasizing the roles of nonhydrogen bonding interactions like N⋯π and O⋯π. This is significant for material design and crystal engineering applications (Zhang et al., 2011).
Radical-Scavenging Activity Analysis
- Antioxidant Properties : Studies on hydroxycinnamic acid derivatives, closely related to the compound , explore their radical-scavenging activities, useful in designing new antioxidants (Kong et al., 2004).
Synthesis and Chemical Applications
- Synthesis of Biologically Active Compounds : Research includes the synthesis of tetrasubstituted derivatives of α,β-unsaturated carboxylic acids, potentially leading to the development of new pharmaceuticals and biologically active substances (Rzymkowski & Piątek, 2016).
Photoluminescence and Material Science
- Luminescent Molecular Crystals : Certain derivatives are used in creating organic molecular crystals with stable photoluminescence, key for advancements in material science and optoelectronics (Zhestkij et al., 2021).
Catalysis and Chemical Reactions
- Palladium-Catalysed Cross-Coupling : The compound's derivatives are used in palladium-catalysed cross-coupling reactions, relevant in organic synthesis and the development of new chemical processes (Abarbri et al., 2002).
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11-7(3-4-10(14)15)5-8(12)6-9(11)13/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMOQXLVVVKFID-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

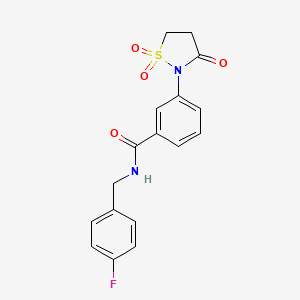
![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)
![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2359162.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)
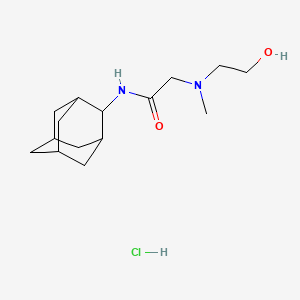
![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)
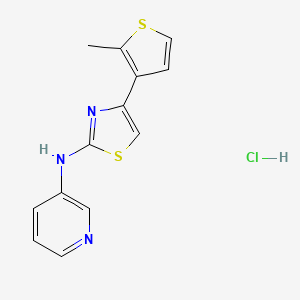
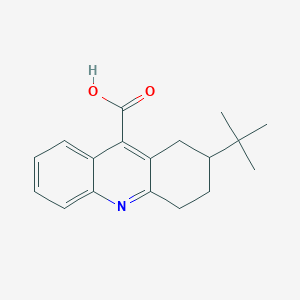
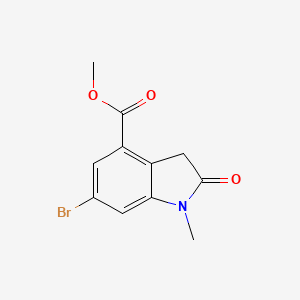
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)
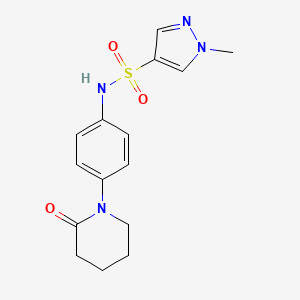
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)